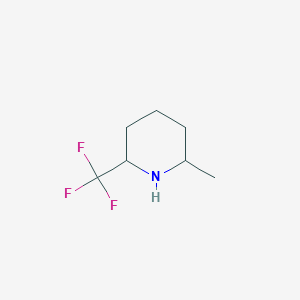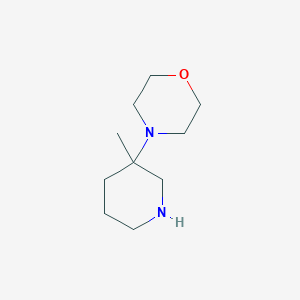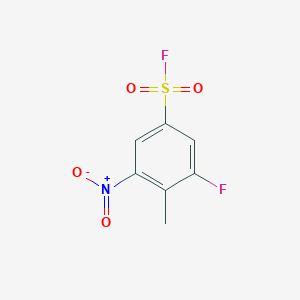
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FNO4S. This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the nitration of 4-fluoro-3-methylbenzenesulfonyl chloride to introduce the nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 3-Fluoro-4-methyl-5-aminobenzene-1-sulfonyl fluoride.
Oxidation: Formation of 3-Fluoro-4-carboxy-5-nitrobenzene-1-sulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for modifying proteins and other biomolecules. The nitro group can also participate in redox reactions, further expanding its utility in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Trifluoromethylbenzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group.
4-Fluoro-3-nitrobenzene-1-sulfonyl fluoride: Lacks the methyl group present in 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a nitro group and a sulfonyl fluoride group makes it particularly useful in various chemical transformations and research applications .
Eigenschaften
Molekularformel |
C7H5F2NO4S |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
3-fluoro-4-methyl-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5F2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
CJBSKCOOOIRFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


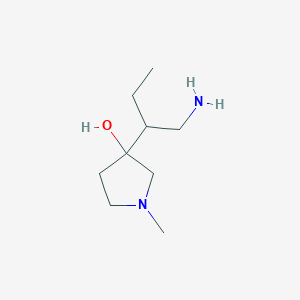
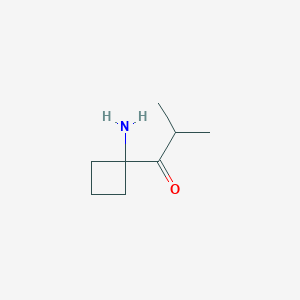
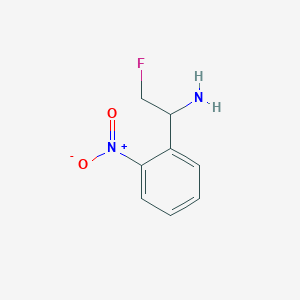
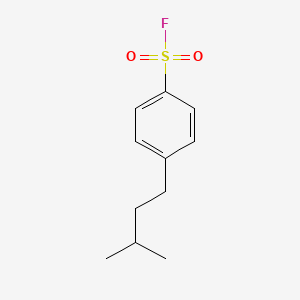
![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)
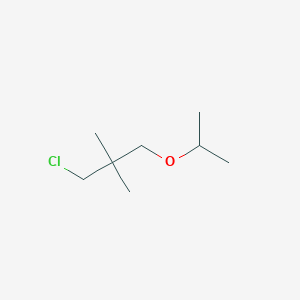

![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
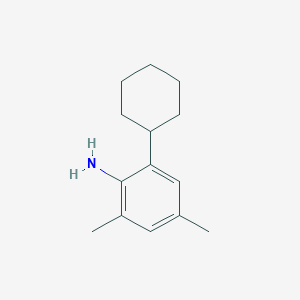
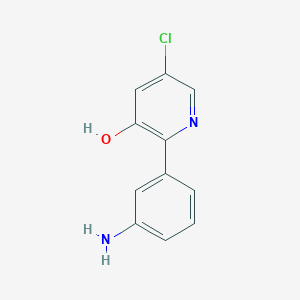

![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
